5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole
Description
5-(3,4-Dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a 3,4-dichlorophenyl group at the 5-position, a methylthio (-SMe) moiety at the 2-position, and a phenyl ring at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . Its structural uniqueness arises from the electron-withdrawing chlorine substituents on the phenyl ring and the sulfur-containing methylthio group, which may enhance its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methylsulfanyl-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c1-21-16-19-10-15(11-7-8-13(17)14(18)9-11)20(16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYAQRXXCLHUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole typically involves the reaction of 3,4-dichlorobenzaldehyde with thioacetamide and benzylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Inhibition of Enzymes Related to Cancer
One of the primary applications of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole is its role as an inhibitor of specific enzymes involved in cancer progression. Research indicates that imidazole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a significant role in immune suppression within the tumor microenvironment. By inhibiting IDO, these compounds can potentially enhance anti-tumor immunity and improve the efficacy of cancer therapies .
1.2 Neurodegenerative Disease Treatment
Another promising application lies in the treatment of neurodegenerative diseases. Compounds similar to this compound have been investigated for their ability to inhibit c-Jun-N-terminal Kinase 3 (JNK3). JNK3 is implicated in neuronal apoptosis and neurodegeneration. The design and synthesis of derivatives targeting JNK3 have shown significant inhibitory activity, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of imidazole compounds is crucial for optimizing their pharmacological properties. Modifications to the imidazole ring and side chains can significantly affect their biological activity and selectivity towards specific targets.
Case Studies
3.1 Inhibition of IDO
A systematic study on phenyl-imidazole derivatives demonstrated that specific substitutions could yield inhibitors that are ten times more potent than existing compounds against IDO. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
3.2 JNK3 Inhibitors Development
Research focused on developing selective JNK3 inhibitors has led to the discovery of compounds with high selectivity and low toxicity profiles. For instance, a derivative showed an IC50 value as low as 2.69 nM, indicating strong potential for therapeutic use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)
- Structural Differences : Imazalil features a 2,4-dichlorophenyl group (vs. 3,4-dichlorophenyl in the target compound) and a propenyloxyethyl chain at the 1-position, replacing the phenyl group .
- Synthesis : Imazalil is synthesized via chlorination and alkylation steps, differing from the multicomponent condensation reactions used for simpler imidazoles .
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
- Structural Differences : This compound substitutes the dichlorophenyl group with a 3,5-dimethoxyphenyl moiety and introduces methyl groups at the 4,5-positions of the imidazole ring .
- Functional Implications : Methoxy groups are electron-donating, which may reduce electrophilicity compared to the electron-withdrawing chlorine substituents in the target compound. Such differences could impact applications in chemosensors or metal-ion coordination .
2-(3,5-Dichlorophenyl)-1H-benzimidazole-5-carboxylic Acid
- Structural Differences : Replaces the imidazole core with a benzimidazole system and adds a carboxylic acid group at the 5-position .
Comparative Physicochemical Properties
*Predicted using fragment-based methods; †Estimated based on analogous structures.
Biological Activity
5-(3,4-Dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole is a compound that belongs to the imidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dichlorophenyl group and a methylthio group attached to an imidazole ring, which contributes to its biological activity.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Imidazole compounds have shown efficacy against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial properties .
- Antitumor Activity : Some imidazole derivatives are reported to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
- Anti-inflammatory Effects : Imidazole compounds have been studied for their ability to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of specific enzymes involved in disease processes. For example, some compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .
- Receptor Modulation : The compound may interact with various receptors in the body, influencing pathways related to neurotransmission and immune response. This interaction can lead to alterations in cellular signaling that promote therapeutic effects .
Case Studies
Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:
-
Antimicrobial Efficacy :
Compound Zone of Inhibition (mm) 5a 20 5b 19 Streptomycin 32 - Antitumor Activity :
Pharmacological Applications
Given its diverse biological activities, this compound holds potential for several pharmacological applications:
- Antibiotics : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
- Anti-cancer Agents : Its ability to inhibit tumor growth positions it as a candidate for cancer therapy.
- Anti-inflammatory Drugs : The compound's anti-inflammatory effects suggest potential use in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole, and how do solvent/catalyst choices impact yield?
Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. Key steps involve coupling aryl aldehydes with thiourea derivatives under reflux conditions. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., ammonium acetate, acetic acid) critically influence reaction kinetics and purity. For instance, ethanol enhances solubility of intermediates, while ammonium acetate acts as a cyclizing agent. Yields can vary by 15–20% depending on solvent polarity and catalyst efficiency, as demonstrated in analogous imidazole syntheses .
Basic Question
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirms functional groups (e.g., C-S stretch at ~650 cm⁻¹, N-H vibrations).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methylthio protons at δ 2.5–3.0 ppm) and aromatic ring substitution patterns.
- Elemental Analysis : Verifies C, H, N, S content within ±0.3% of theoretical values.
Discrepancies in melting points or spectral data may indicate impurities, necessitating recrystallization (e.g., methanol/water mixtures) .
Advanced Question
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Predicts binding affinity to target proteins (e.g., fungal CYP51 enzymes). Docking scores correlate with experimental IC₅₀ values; for example, analogs with dichlorophenyl groups show enhanced hydrophobic interactions in active sites .
- DFT Calculations : Optimizes ground-state geometries and identifies electron-deficient regions (e.g., sulfur atoms as nucleophilic targets). HOMO-LUMO gaps <4 eV suggest redox activity relevant to antifungal mechanisms .
Advanced Question
Q. What strategies resolve contradictions in biological efficacy data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antifungal MIC testing).
- Structural Analog Interference : Compare activity of methylthio vs. methoxy derivatives to isolate substituent effects.
- Metabolic Stability : Use LC-MS to quantify degradation products in cell-based assays. For example, hepatic microsome studies reveal rapid oxidation of methylthio groups, reducing in vivo efficacy .
Advanced Question
Q. What are the environmental degradation pathways of this compound, and how is its persistence assessed?
Methodological Answer:
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; track degradation via HPLC. The dichlorophenyl group increases resistance to hydrolysis.
- Biodegradation : Use soil microcosms spiked with ¹⁴C-labeled compound; measure mineralization to CO₂. Aerobic conditions favor microbial breakdown (~60% degradation in 30 days).
- QSAR Models : Predict half-lives based on logP (e.g., logP >3 indicates high soil adsorption) .
Basic Question
Q. What spectroscopic techniques are critical for characterizing substituent effects on imidazole derivatives?
Methodological Answer:
- ¹H NMR : Detects electronic effects of substituents (e.g., deshielding of phenyl protons due to electron-withdrawing Cl groups).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.02) and fragmentation patterns (e.g., loss of SMe group).
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in dichlorophenyl derivatives) .
Advanced Question
Q. How to design SAR studies focusing on the dichlorophenyl and methylthio groups?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with halogens (F, Br) or methyl groups at the 3,4-positions. Compare logP and solubility (shake-flask method).
- Methylthio Replacement : Replace SMe with SO₂Me or SCH₂Ph to assess steric/electronic impacts on bioactivity.
- 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic fields around the imidazole core. Cl substituents at meta/para positions enhance antifungal potency .
Basic Question
Q. What are common impurities in synthesis, and how are they identified?
Methodological Answer:
- Byproducts : Unreacted aryl aldehydes (detected via TLC, Rf ~0.5 in hexane/EtOAc).
- Oxidation Products : Sulfoxide derivatives (e.g., 2-(methylsulfinyl) analogs) identified via LC-MS (m/z +16).
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
